![molecular formula C18H16N6O B11544269 N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11544269.png)
N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a complex organic compound with a unique structure that includes both phenyl and tetrazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide typically involves the condensation of 3-phenylprop-2-en-1-ylidene with 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl and tetrazole groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The phenyl and tetrazole groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide shares similarities with other hydrazide derivatives and tetrazole-containing compounds.
- Compounds like 3-phenylprop-2-en-1-ylidene and 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide are structurally related and may exhibit similar chemical properties.
Uniqueness
What sets N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide apart is its unique combination of phenyl and tetrazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, selectivity, and functionality.
Eigenschaften
Molekularformel |
C18H16N6O |
---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C18H16N6O/c25-17(20-19-13-7-10-15-8-3-1-4-9-15)14-24-22-18(21-23-24)16-11-5-2-6-12-16/h1-13H,14H2,(H,20,25)/b10-7+,19-13+ |
InChI-Schlüssel |
PKJQAICHDKKSNC-CIOYMBLNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.